N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide
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Overview
Description
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in their structure, which is part of a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitJNK2 and JNK3 kinases , which play crucial roles in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
It’s known that the compound interacts with its targets, potentially throughnon-competitive inhibition . This means the compound binds to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its ability to bind to its substrate.
Biochemical Pathways
Given its potential inhibitory effects on jnk2 and jnk3 kinases , it may impact pathways related to cellular stress responses , apoptosis , and inflammation .
Result of Action
Similar compounds have shownantitumor activities when screened in vitro for their antiproliferative activity . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath . Another method involves the use of phenyl isothiocyanate in DMF containing potassium hydroxide, followed by heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound can react with a variety of reagents under different conditions. For example, it can undergo cyanoacetylation with methyl cyanoacetate without solvent at room temperature . It can also react with phenyl isothiocyanate in DMF containing potassium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl isothiocyanate can lead to the formation of thiophene derivatives .
Scientific Research Applications
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Dorzolamide: Contains a thiophene nucleus and is used as an anti-glaucoma agent.
Uniqueness
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide is unique due to its specific structure, which combines a thiophene ring with a cyano group and a piperidylsulfonylphenyl moiety. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c22-14-18-17-6-2-3-7-19(17)28-21(18)23-20(25)15-8-10-16(11-9-15)29(26,27)24-12-4-1-5-13-24/h8-11H,1-7,12-13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILHDBIRMPTQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.